2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O4S and its molecular weight is 498.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an in-depth analysis of its biological activity, including synthesis methods, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22F3N3O2S, and its structure includes a cyclopentapyrimidine core linked to a trifluoromethoxyphenyl acetamide moiety. The presence of the morpholinoethyl group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Cyclopentapyrimidine Core : Utilizing cyclization reactions involving appropriate amino and thiol derivatives.
- Thioether Formation : Introducing the thioether linkage through nucleophilic substitution.
- Acetamide Coupling : Finally, coupling with the trifluoromethoxyphenyl acetamide to yield the final product.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant antitumor properties. For instance, a related series of compounds showed mean growth inhibitory concentrations (GI50) ranging from 6.33 µM to 17.90 µM against various cancer cell lines, outperforming standard chemotherapeutics such as 5-fluorouracil (GI50 = 18.60 µM) and gefitinib (GI50 = 3.24 µM) . This suggests that our compound may also possess comparable or superior antitumor efficacy.
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation : Targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Anti-inflammatory Activity
In addition to its antitumor potential, preliminary data indicate that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have shown weak to moderate inhibition against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values ranging from 0.52 μM to 22.25 μM . Such activity could position this compound as a dual-action therapeutic agent.
Data Tables
Biological Activity | Value | Reference |
---|---|---|
Antitumor GI50 (µM) | 6.33 - 17.90 | |
COX-II Inhibition IC50 (µM) | 0.52 - 22.25 |
Case Studies
Several studies have investigated similar compounds with promising results:
- Study on Antitumor Effects : A series of thioether derivatives were evaluated for their cytotoxicity against breast cancer cell lines, revealing significant growth inhibition correlating with structural modifications .
- Inflammation Model : In vivo models demonstrated that compounds with similar scaffolds reduced inflammation markers significantly compared to control groups, suggesting potential for treating inflammatory diseases .
Properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4S/c23-22(24,25)33-16-6-4-15(5-7-16)26-19(30)14-34-20-17-2-1-3-18(17)29(21(31)27-20)9-8-28-10-12-32-13-11-28/h4-7H,1-3,8-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGUGBWWZYIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.